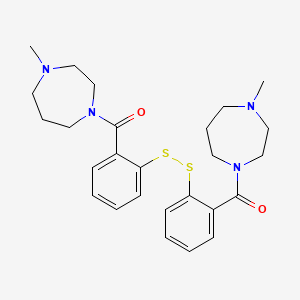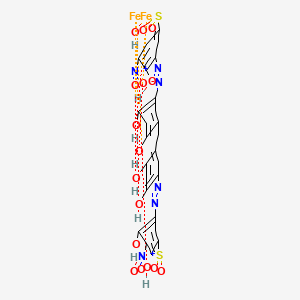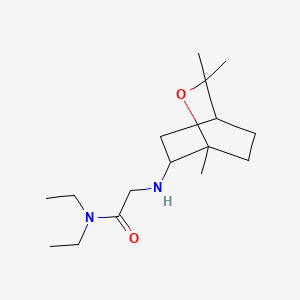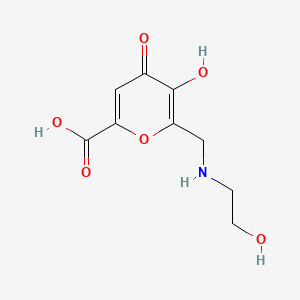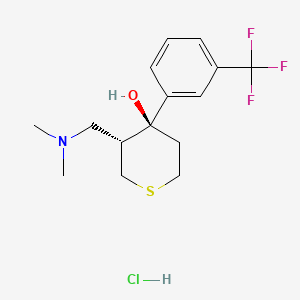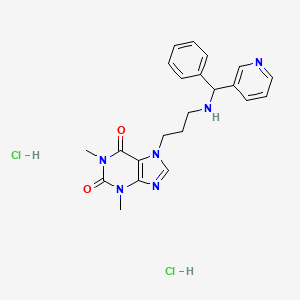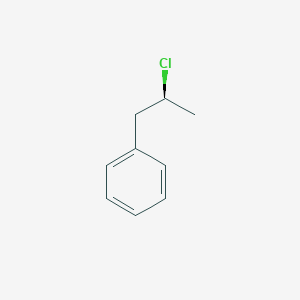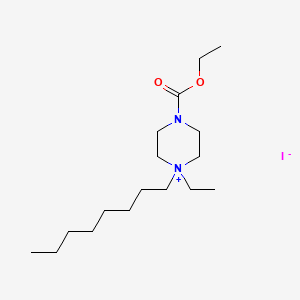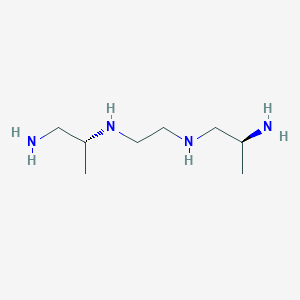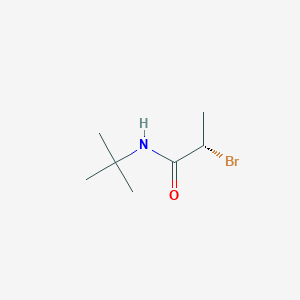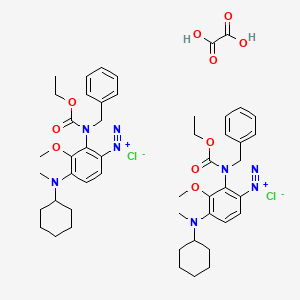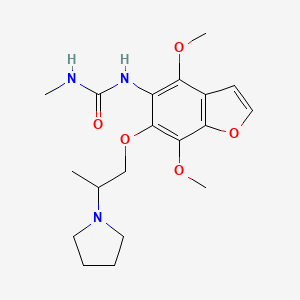
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea is a complex organic compound It is characterized by its unique structure, which includes a benzofuran ring substituted with methoxy groups and a pyrrolidinopropoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Pyrrolidinopropoxy Side Chain: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative reacts with a suitable leaving group on the benzofuran core.
Formation of the Urea Linkage: The final step involves the reaction of the substituted benzofuran with methyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions:
Oxidation: The methoxy groups and the benzofuran ring can be oxidized under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to form amines under reducing conditions.
Substitution: The pyrrolidinopropoxy side chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Scientific Research Applications
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4,7-Dimethoxy-5-benzofuranyl)-N’-methylurea: Lacks the pyrrolidinopropoxy side chain.
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-benzofuranyl)-N’-methylcarbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
102433-28-3 |
|---|---|
Molecular Formula |
C19H27N3O5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylpropoxy)-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H27N3O5/c1-12(22-8-5-6-9-22)11-27-17-14(21-19(23)20-2)15(24-3)13-7-10-26-16(13)18(17)25-4/h7,10,12H,5-6,8-9,11H2,1-4H3,(H2,20,21,23) |
InChI Key |
UZIYTFUDTYPZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



